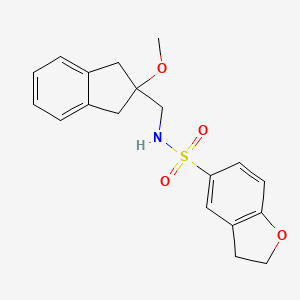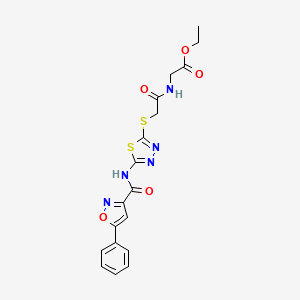
2-(4-Aminopiperidin-4-yl)ethanol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Aminopiperidin-4-yl)ethanol;dihydrochloride” is a chemical compound with the CAS Number: 89910-54-3. It has a linear formula of C7 H16 N2 O. 2 Cl H .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H16N2O.2ClH/c8-7(3-6-10)1-4-9-5-2-7;;/h9-10H,1-6,8H2;2*1H . The molecular weight is 217.14 .Chemical Reactions Analysis
The specific chemical reactions involving “2-(4-Aminopiperidin-4-yl)ethanol;dihydrochloride” are not provided in the search results. For detailed reaction mechanisms, it’s recommended to refer to specialized chemical reaction databases or literature .Physical And Chemical Properties Analysis
This compound appears as a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results .Aplicaciones Científicas De Investigación
Alcohol Dehydrogenase Characterization
Research on alcohol dehydrogenase (ADH) from strains of Clostridium beijerinckii provides insights into the biochemical processes involving primary and secondary alcohols. The ADH has been studied for its structural and kinetic properties, revealing its dependency on NADP(H) and a lower oxidizing activity with primary alcohols compared to secondary ones. This research highlights the enzyme's potential applications in biochemical and industrial processes involving alcohol conversion and fermentation technologies (Ismaiel, Zhu, Colby, & Chen, 1993).
Ligand Design for Metal Complexes
The synthesis of 4-carboxy-1,8-naphthyridines through Pfitzinger-type chemistry illustrates the compound's utility as a ligand component. Its ability to promote lower energy electronic absorption in metal complexes and act as a tether for anchoring the ligand to a semiconductor surface highlights its potential in developing advanced materials for electronics and photocatalysis applications (Zong, Zhou, & Thummel, 2008).
Receptor Differentiation Research
Investigations into the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol demonstrate its impact on sympathomimetic activity, contributing to the differentiation of β-receptor populations. This research is pivotal in pharmacology, offering a method to categorize β-receptors into β-1 and β-2 types, which is crucial for developing targeted therapies for cardiovascular and respiratory disorders (Lands, Ludueña, & Buzzo, 1967).
Synthesis and Characterization of Osmium Complexes
The reaction of Os(BCl2)Cl(CO)(PPh3)2 with 2-aminopyridine in ethanol demonstrates the formation of tethered boryl and borylene osmium complexes. This study provides valuable insights into the synthesis and properties of metal complexes, contributing to the development of catalysts and materials with novel electronic and structural characteristics (Rickard, Roper, Williamson, & Wright, 2002).
Development of Organic Fixatives
Research on cetyl pyridinium chloride and 5-aminoacridine hydrochloride as fixatives for acid mucopolysaccharides in tissues highlights their superiority over traditional fixatives. This innovation is significant for histological and medical research, improving the preservation and visualization of mucopolysaccharides in tissue samples (Jackson & Williams, 1956).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-aminopiperidin-4-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-7(3-6-10)1-4-9-5-2-7;;/h9-10H,1-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGMJGAPZXOEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-4-yl)ethanol;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2691617.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2691626.png)



![(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine](/img/structure/B2691630.png)
![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)
![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691633.png)
![6-Fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile](/img/structure/B2691634.png)
![3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide](/img/structure/B2691636.png)
